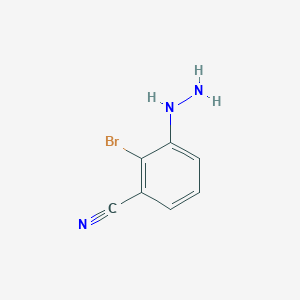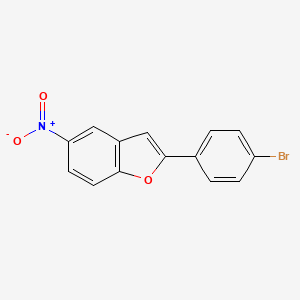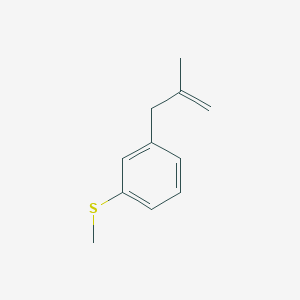
2-Bromo-3-hydrazinylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-hydrazinylbenzonitrile is an organic compound with the molecular formula C7H5BrN4 It is a derivative of benzonitrile, where the bromine and hydrazine groups are substituted at the 2 and 3 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-hydrazinylbenzonitrile can be achieved through several methods. One common approach involves the bromination of 3-hydrazinylbenzonitrile. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-hydrazinylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
2-Bromo-3-hydrazinylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-hydrazinylbenzonitrile involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-hydrazinylbenzonitrile
- 3-Bromo-2-hydrazinylbenzonitrile
- 4-Bromo-3-hydrazinylbenzonitrile
Uniqueness
2-Bromo-3-hydrazinylbenzonitrile is unique due to the specific positioning of the bromine and hydrazine groups, which imparts distinct reactivity and properties compared to its isomers. This unique structure allows for selective reactions and applications that may not be achievable with other similar compounds .
Propriétés
Formule moléculaire |
C7H6BrN3 |
|---|---|
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
2-bromo-3-hydrazinylbenzonitrile |
InChI |
InChI=1S/C7H6BrN3/c8-7-5(4-9)2-1-3-6(7)11-10/h1-3,11H,10H2 |
Clé InChI |
JMVBKWLVWAJBKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)NN)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B13876507.png)
![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)
![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)
![Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B13876530.png)










